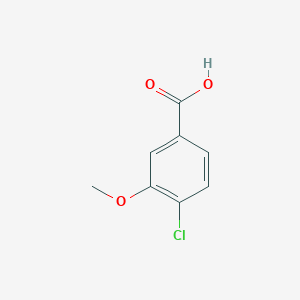







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][CH3:10].[O-:11][Mn](=O)(=O)=O.[K+].[OH2:17]>[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:11])=[O:17])=[CH:4][C:3]=1[O:9][CH3:10] |f:1.2,4.5|
|


|
Name
|
|
|
Quantity
|
31.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)C)OC
|
|
Name
|
|
|
Quantity
|
95 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered through celite
|
|
Type
|
CUSTOM
|
|
Details
|
the white solid was collected
|
|
Type
|
FILTRATION
|
|
Details
|
after filtration and air
|
|
Type
|
CUSTOM
|
|
Details
|
dry
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C(C(=O)O)C=C1)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |